Comparative Bromine Substitution Pattern: 2,5- vs. 2-, 3-, or 4-Mono‑bromo and Non‑brominated Analogs in TTR Amyloidogenesis Inhibition
In a systematic library of 56 N‑(3,5‑dibromo‑4‑hydroxyphenyl)benzamides, Connelly et al. (2009) demonstrated that the 2,5‑disubstitution pattern on the benzoyl ring is among the most favourable aryl‑Z substructures, yielding potent transthyretin (TTR) amyloidogenesis inhibitors [1]. Although the reference library carries the dibromo‑hydroxy motif on the aniline ring, the rank‑ordering of aryl‑Z (benzoyl) substituents is directly transferable to the 2,5‑dibromo‑N‑(4‑hydroxyphenyl)benzamide scaffold because the critical binding interactions occur between the benzoyl ring and the TTR thyroxine‑binding pocket. In that study, 2,5‑disubstituted aryl‑Z congeners placed in the top tier of inhibitors, while mono‑bromo or non‑brominated analogues showed 10‑ to >100‑fold weaker inhibition of acid‑mediated TTR fibril formation [1].
| Evidence Dimension | Inhibition of acid‑mediated TTR amyloidogenesis (fibril formation assay) |
|---|---|
| Target Compound Data | 2,5‑dibromo substitution on benzoyl ring: rank‑ordered among the most potent aryl‑Z substructures (exact IC₅₀ not reported for the exact compound; class‑level inference from the 2,5‑dichloro congener IC₅₀ ≈ 0.78 µM in the 3ESO crystal structure complex) [1] |
| Comparator Or Baseline | Mono‑bromo (2‑Br or 3‑Br) or non‑brominated benzoyl analogs: >10‑fold to >100‑fold higher IC₅₀ values in the same assay format [1] |
| Quantified Difference | ≥10‑fold potency advantage for 2,5‑disubstituted over mono‑substituted or unsubstituted aryl‑Z congeners (rank‑order data) |
| Conditions | Wild‑type TTR acid‑mediated amyloidogenesis assay; pre‑incubation with inhibitor followed by acid challenge and fibril quantification. |
Why This Matters
Procurement of the specific 2,5‑dibromo substitution pattern preserves the potency rank‑ordering validated in a crystallographically supported TTR inhibitor series, avoiding the >10‑fold activity loss observed with mono‑bromo or des‑bromo analogues.
- [1] Connelly, S., Wilson, I. A. et al. (2009) Toward Optimization of the Second Aryl Substructure Common to Transthyretin Amyloidogenesis Inhibitors Using Biochemical and Structural Studies. J. Med. Chem., 52, 5417–5432. View Source
